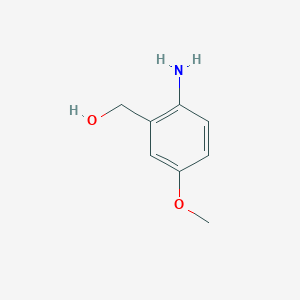

(2-Amino-5-methoxyphenyl)methanol

Description

Contextualizing the Significance of Aminophenol Derivatives in Contemporary Chemistry

Aminophenol derivatives are organic compounds that feature both an amino group and a hydroxyl group attached to a benzene (B151609) ring. researchgate.net This bifunctional nature makes them exceptionally useful in chemical synthesis. researchgate.net They are amphoteric, capable of acting as either weak acids or weak bases, although the basic character typically prevails. researchgate.net Their commercial importance is well-established, serving as crucial intermediates in the production of pharmaceuticals, dyes, and photographic materials. researchgate.net

The chemical reactivity of aminophenols is rich, as they can undergo reactions involving the aromatic amino group, the phenolic hydroxyl moiety, and the benzene ring itself. researchgate.net This versatility allows them to participate in a wide array of transformations, including alkylation, acylation, diazonium salt formation, and various cyclization reactions. researchgate.net

In the realm of catalysis, aminophenol-based ligands have had a significant and expanding impact. derpharmachemica.com Their ability to form stable complexes with transition metals is harnessed in homogeneous catalysis, small molecule activation, and the development of catalysts for oxidation-reduction processes. derpharmachemica.com For instance, the catalytic conversion of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is an important process for producing a key intermediate used in manufacturing dyes, agrochemicals, and pharmaceuticals. taylorandfrancis.com Furthermore, the unique electronic properties of o-aminophenol ligands allow them to act as "redox reservoirs," facilitating complex catalytic cycles. derpharmachemica.com The synthesis of various meta-aminophenol derivatives is also actively pursued for their frequent appearance in pharmaceutically important molecules, such as inhibitors of the Na+/Ca2+ exchanger and Hsp90. mdpi.com

Review of (2-Amino-5-methoxyphenyl)methanol's Role as a Synthetic Building Block

This compound serves as a pivotal building block in organic synthesis, primarily valued for its capacity to construct more complex heterocyclic structures. Its utility is demonstrated in its preparation and subsequent use in multi-component reactions.

One common method for its synthesis involves the hydrogenation of a precursor molecule. For example, 5-methoxy-2-nitrobenzaldehyde (B189176) can be dissolved in methanol (B129727) and hydrogenated using a Raney nickel catalyst at 5 bar pressure to yield this compound after the catalyst is removed and the solvent is distilled off. prepchem.com An alternative route involves the hydrogenation of 5-methoxy-2-nitrobenzyl alcohol in ethanol (B145695) using Adams' platinum oxide catalyst. prepchem.com

Once prepared, this compound is a key precursor for synthesizing quinazoline (B50416) derivatives. Quinazolines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.govresearchgate.net A particularly efficient method involves a copper-catalyzed cascade reaction where (2-aminophenyl)methanols react with aldehydes and an ammonium (B1175870) source. organic-chemistry.orgnih.gov This approach is valued for its tolerance of various functional groups and represents a practical strategy for creating libraries of 2-substituted quinazolines. organic-chemistry.org

Below are interactive tables detailing the chemical properties of this compound and a summary of its application in quinazoline synthesis.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 55414-72-7 | nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₁₁NO₂ | nih.govchemuniverse.com |

| Molecular Weight | 153.18 g/mol | nih.govsigmaaldrich.com |

| SMILES | COC1=CC(=C(C=C1)N)CO | nih.gov |

| InChIKey | HWUGOLZPDIJNFX-UHFFFAOYSA-N | nih.gov |

Table 2: Synthetic Application of this compound

| Reaction | Starting Materials | Catalyst System | Product Class | Significance | Source |

|---|

| Quinazoline Synthesis | this compound, Aldehydes, Ammonium Chloride | Copper Catalyst (e.g., CuCl), TEMPO, 2,2'-bipyridine (B1663995) | 2-Substituted Quinazolines | Efficient, one-pot synthesis of a biologically important heterocyclic scaffold. | organic-chemistry.orgnih.gov |

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape involving this compound and related aminophenol derivatives is focused on enhancing synthetic efficiency and discovering novel applications, particularly in medicinal chemistry and materials science.

A significant trend is the development of new catalytic methods to construct complex molecules from simple precursors. The copper-catalyzed synthesis of quinazolines from (2-aminophenyl)methanols is a prime example of this, offering an efficient route to a class of compounds known for their broad spectrum of biological activities. nih.govorganic-chemistry.orgnih.gov Research continues to explore different metal catalysts and reaction conditions to improve yields, broaden the substrate scope, and achieve more environmentally benign syntheses. researchgate.net

In medicinal chemistry, building blocks like this compound are invaluable. The quinazoline core, readily synthesized from this precursor, is found in numerous compounds with antimitotic (cell division inhibiting) properties. google.com The ability to easily generate a variety of substituted quinazolines allows for the creation of compound libraries for screening against various biological targets. nih.gov

Furthermore, there is a growing interest in developing highly selective therapeutic agents. Research into derivatives of structurally related dimethoxyphenyl scaffolds has led to the discovery of selective agonists for serotonin (B10506) receptors, which are being investigated as potential treatments for psychiatric disorders. acs.org This highlights a promising future direction where derivatives of this compound could be explored to create new molecules with precisely tuned biological activities. The strategic placement of the amino, methoxy (B1213986), and methanol groups provides a versatile platform for structural modifications aimed at optimizing interactions with specific biological targets.

Properties

IUPAC Name |

(2-amino-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUGOLZPDIJNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548513 | |

| Record name | (2-Amino-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55414-72-7 | |

| Record name | (2-Amino-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 5 Methoxyphenyl Methanol

Established Synthetic Routes

Established synthetic pathways to (2-Amino-5-methoxyphenyl)methanol primarily rely on classical organic reactions, including the reduction of nitro compounds, catalytic hydrogenation, and transformations involving Schiff bases. These methods are well-documented and provide reliable access to the target compound.

Reduction of Nitro Precursors to Synthesize this compound

A prevalent and highly effective method for synthesizing this compound involves the reduction of a corresponding nitro-substituted precursor. The nitro group, being a strong electron-withdrawing group, is readily reduced to a primary amine under various conditions. This transformation is a cornerstone in the synthesis of aromatic amines from nitroaromatic compounds. jsynthchem.com

The common starting material for this route is 5-methoxy-2-nitrobenzaldehyde (B189176). The reduction of the nitro group in this precursor directly yields the target aminobenzyl alcohol. Various reducing systems can be employed, with catalytic hydrogenation being one of the most common (see section 2.1.3). Another approach involves chemical reducing agents. For instance, systems like sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh₃)₄, have been developed for the selective reduction of nitroaromatics to their corresponding amines at room temperature in an ethanol (B145695) solvent. jsynthchem.com The choice of reducing agent is critical to avoid the reduction of the aldehyde group if the final product desired is the amino aldehyde. However, for the synthesis of the amino alcohol, simultaneous or sequential reduction of both the nitro and aldehyde groups is required. Often, the nitro group is reduced first, followed by the reduction of the carbonyl.

Grignard Reactions in the Formation of this compound

Grignard reactions represent a fundamental tool in organic synthesis for the formation of carbon-carbon bonds and the preparation of alcohols. libretexts.org The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. khanacademy.org

In the context of synthesizing this compound, a Grignard reaction could be employed to introduce the hydroxymethyl group. A plausible, though not widely cited, strategy would involve the reaction of a Grignard reagent with a suitable benzaldehyde (B42025) derivative. For example, a protected 2-amino-5-methoxyphenylmagnesium halide could react with formaldehyde (B43269) to yield the target compound after deprotection and an acidic workup.

A more documented, related synthesis involves the reaction of a Grignard reagent prepared from 4-bromoanisole (B123540) with 5-hydroxy-2-methoxybenzaldehyde. prepchem.com This reaction, conducted in dry tetrahydrofuran, yields 1-(5-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)-methanol, demonstrating the successful addition of an aryl group to the aldehyde carbon. prepchem.com While this specific example produces a diaryl methanol (B129727), it validates the principle of using a Grignard reaction to form a carbinol from a substituted benzaldehyde. The amino group in the target molecule would require protection before the formation of the Grignard reagent due to its acidic proton, which would quench the reagent. youtube.com

Catalytic Hydrogenation Approaches for this compound Synthesis

Catalytic hydrogenation is a clean, efficient, and widely used industrial method for the reduction of functional groups, particularly nitro groups and carbonyls. This method is central to the synthesis of this compound from its nitro-substituted precursors.

One specific documented method starts with 5-methoxy-2-nitrobenzaldehyde. This compound is dissolved in methanol and hydrogenated in the presence of a Raney nickel catalyst at a pressure of 5 bar. The reaction proceeds at ambient temperature and is complete after approximately ten hours, yielding this compound after removal of the catalyst and solvent. prepchem.com

Another established procedure utilizes 5-methoxy-2-nitrobenzyl alcohol as the starting material. This precursor is dissolved in ethanol, and Adams' platinum oxide catalyst is added. The mixture is then subjected to hydrogenation at ambient temperature and pressure until the theoretical amount of hydrogen is absorbed. Filtration and evaporation of the solvent yield the final product as a solid. prepchem.com

| Starting Material | Catalyst | Solvent | Pressure | Temperature | Reference |

| 5-methoxy-2-nitrobenzaldehyde | Raney nickel | Methanol | 5 bar | Ambient | prepchem.com |

| 5-methoxy-2-nitrobenzyl alcohol | Adams' platinum oxide (PtO₂) | Ethanol | Ambient | Ambient | prepchem.com |

Condensation and Subsequent Reduction of Schiff Bases with Sodium Borohydride

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org The process involves the initial condensation of a primary amine with an aldehyde or ketone to form a Schiff base (or imine), which is then reduced to the target amine. organic-chemistry.orgresearchgate.net This pathway offers a versatile route to substituted amines.

While not explicitly detailed for the synthesis of this compound in available literature, a plausible route can be constructed based on these principles. A hypothetical synthesis could involve the reductive amination of 5-methoxy-2-hydroxybenzaldehyde with ammonia (B1221849). The initial aldehyde would first be converted to the corresponding imine, which would then be reduced to form an aminomethyl group. Subsequent steps would be required to introduce the amino group at the C2 position.

More commonly, this methodology is applied in reverse, where an existing amino group is used to form a Schiff base for further functionalization. However, the direct formation of a primary amine from an aldehyde and ammonia via reductive amination is a well-established transformation. organic-chemistry.org The reduction of the intermediate imine is often accomplished with mild reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride. wikipedia.org

Exploration of Industrially Optimized Preparations for this compound

The industrial production of fine chemicals like this compound necessitates processes that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. google.com Optimization often focuses on catalyst selection, reaction conditions, and process flow.

The use of catalytic hydrogenation with catalysts like Raney nickel or platinum on carbon under pressure is indicative of a scalable, industrial process. prepchem.comgoogle.com These methods are preferred over stoichiometric reductants which generate large amounts of waste. Patents for related chemical processes often highlight the importance of achieving a short process flow, good product quality, and high yields to ensure economic viability. patsnap.com For instance, a patent for the preparation of a related acetanilide (B955) derivative emphasizes an environmentally friendly process that is easy to industrialize by avoiding highly toxic materials and reducing waste. google.com The use of a Parr apparatus, a type of pressure reactor, in a patented synthesis of a related aminopropyl derivative also points towards a process designed for scales larger than a typical laboratory setup. google.com Industrial optimization would also involve efficient catalyst recovery and recycling, as well as minimizing the use of hazardous solvents.

Novel Synthetic Strategies and Innovations

Recent advancements in organic synthesis offer new, more efficient, and selective strategies that could be applied to the synthesis of this compound and related amino alcohols.

Flow Chemistry: Continuous flow synthesis, utilizing microreactors, is a significant innovation that provides enhanced control over reaction parameters, leading to shorter reaction times and improved efficiency and safety. mit.edugoogle.com This technology has been successfully applied to the synthesis of various vicinal amino alcohols, which are important pharmaceutical intermediates. rsc.org A modular flow system can integrate several reaction steps, such as oxidation, epoxidation, and epoxide aminolysis, into a continuous process without the need for intermediate purification, greatly streamlining the synthesis. rsc.orgacs.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. Alcohol dehydrogenases (ADHs) can be used for the enantioselective reduction of ketones to produce chiral alcohols. mdpi.com Similarly, nitroreductase enzymes, often used in conjunction with a cofactor recycling system, can perform the chemoselective reduction of nitro groups to amines. researchgate.net A biocatalytic approach could offer a green and highly selective route to enantiomerically pure this compound or its precursors. mdpi.comacs.org

C-H Activation/Amination: Direct functionalization of C-H bonds is a rapidly developing field that offers more atom-economical synthetic routes by avoiding pre-functionalized starting materials. rsc.org Strategies involving radical relay chaperones have been designed for the regio- and enantioselective C-H amination of alcohols to access chiral β-amino alcohols. nih.gov These advanced methods, which can use iridium or palladium catalysis, provide direct access to complex amino alcohol motifs and represent the cutting edge of synthetic methodology. rsc.orgnih.gov

Recent Advancements in Regioselective Synthesis of Substituted Aminophenols

The controlled placement of functional groups on the aromatic ring is paramount in synthesizing specific isomers like this compound. Recent advancements have provided sophisticated tools for achieving high regioselectivity in the synthesis of substituted aminophenols.

One novel, metal-free strategy involves a cascade mdpi.commdpi.com-sigmatropic rearrangement of readily available N-arylhydroxylamines. nih.gov This method yields 2-aminophenols with high regioselectivity and functional group tolerance under mild conditions. nih.gov Another significant approach utilizes copper-catalyzed cascade reactions of N-alkoxy-2-methylanilines. mdpi.com These reactions proceed through a mdpi.comnih.gov-rearrangement followed by an oxa-Michael addition, providing an efficient route to meta-aminophenol derivatives. mdpi.com Such methods overcome selectivity issues often encountered with traditional cross-coupling reactions like Buchwald-Hartwig aminations or Ullman-type reactions. mdpi.com

The development of methodologies for the regioselective synthesis of various heterocyclic and aromatic compounds often relies on the careful selection of reaction conditions and substrate structures to control the chemical outcome. rsc.org

Table 1: Comparison of Regioselective Synthesis Methods for Aminophenol Derivatives

| Methodology | Catalyst/Reagents | Key Transformation | Selectivity | Reference |

|---|---|---|---|---|

| N-Arylhydroxylamine Rearrangement | Sulfuryl chloride, Methanol | mdpi.commdpi.com-Sigmatropic Rearrangement | High for 2-Aminophenols | nih.gov |

| Cu-Catalyzed Cascade | IPrCuBr, AgSbF₆ | mdpi.comnih.gov-Rearrangement, Oxa-Michael Addition | High for meta-Aminophenols | mdpi.com |

Green Chemistry Approaches for the Synthesis of this compound

The principles of green chemistry, which advocate for minimizing waste and using sustainable processes, are increasingly being applied to the synthesis of amines and aminophenols. rsc.orgnih.gov A key strategy is the "hydrogen borrowing" or "hydrogen autotransfer" methodology, where alcohols and amines, which are abundant in biomass, can be reacted together. This approach, often catalyzed by iridium complexes, minimizes waste by producing water as the primary byproduct. rsc.org

For the synthesis of this compound, a green approach could involve the catalytic reduction of a nitro-precursor using more environmentally benign reagents and conditions. A patented method for a related compound, 2-amino-5-thiophenyl-(2-methoxy) acetanilide, highlights the use of an iron/nickel supported catalyst for the hydrogenation of the corresponding nitro compound. google.com This avoids the use of more toxic or precious metal catalysts like platinum or palladium. The reaction proceeds under relatively mild conditions (25-35 °C) and the catalyst can often be recovered and reused, aligning with green chemistry principles. google.com Furthermore, the use of water as a solvent in the synthesis of aminothiophenes has been explored, which significantly reduces the environmental impact. nih.gov

Table 2: Green vs. Traditional Synthesis Aspects for Aminophenol Production

| Aspect | Traditional Method (e.g., Bechamp Reduction) | Green Chemistry Approach | Reference |

|---|---|---|---|

| Reducing Agent | Iron/Acid (Stoichiometric) | Catalytic H₂ or Transfer Hydrogenation | google.com |

| Catalyst | N/A (or precious metals like Pt/Pd) | Earth-abundant metals (e.g., Fe, Ni), Nanocatalysts | google.comnih.gov |

| Solvent | Organic Solvents | Water, Ethanol, or solvent-free conditions | nih.govmdpi.com |

| Byproducts | Large amounts of iron oxide sludge | Water | rsc.org |

| Atom Economy | Low | High | rsc.org |

Flow Chemistry Applications in the Preparation of this compound

Flow chemistry, where reactions are run in continuous streams through reactors rather than in batches, offers enhanced control, safety, and scalability for chemical synthesis. mdpi.com This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. The synthesis of this compound could be adapted to a two-step continuous flow process, similar to the synthesis of m-aminoacetophenone. researchgate.net

In such a setup, the first step could be the nitration of a precursor in a flow reactor, followed by an immediate online reduction in a second reactor module. researchgate.net Continuous flow reduction of nitroaromatics has been demonstrated using various reagents, including sodium sulfide, in simple tubular reactors. researchgate.net These systems allow for precise control of residence time, temperature, and reagent mixing, often leading to higher yields and purity compared to batch processes. mdpi.comresearchgate.net The ability to couple synthetic steps without isolating intermediates is a major advantage, streamlining the manufacturing process. mdpi.com For instance, multi-step flow syntheses of pharmaceuticals like ibuprofen (B1674241) and rolipram (B1679513) have been successfully developed, showcasing the power of this technology. mdpi.comacs.org

Mechanism and Kinetics of Key Synthetic Reactions

Understanding the underlying mechanisms and reaction rates is crucial for optimizing the synthesis of this compound.

Elucidation of Reaction Mechanisms for Functional Group Interconversions

The synthesis of this compound from a suitable precursor involves key functional group interconversions (FGIs), primarily the reduction of a nitro group and potentially the reduction of a carbonyl or carboxylic acid to form the methanol group. ic.ac.uk

The catalytic hydrogenation of a nitro group to an amine is a complex process that occurs on the surface of a metal catalyst (e.g., Pt, Pd, Ni). The reaction is thought to proceed through a series of intermediates. The nitro group is first reduced to a nitroso group (R-NO), which is then further reduced to a hydroxylamine (B1172632) (R-NHOH). Finally, the hydroxylamine is reduced to the amine (R-NH2). rsc.org

The reduction of a carbonyl group (aldehyde or ketone) to an alcohol is another fundamental FGI. ic.ac.uk Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. ic.ac.uk This forms a transient alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol. ic.ac.uk The choice of reducing agent is critical for chemoselectivity, as LiAlH₄ is a very powerful reagent that reduces most polar unsaturated functional groups, whereas NaBH₄ is milder and more selective for aldehydes and ketones. ic.ac.uk

Kinetic Studies of this compound Formation Pathways

The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a widely used model reaction to evaluate catalytic performance. nd.edu Kinetic studies often track the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy. These studies reveal that the reaction rate can be strongly influenced by factors such as the type of catalyst, the nature of the ligand on the catalyst surface, the concentration of the reducing agent (e.g., sodium borohydride), and the presence of dissolved oxygen. nd.edu For example, some ligands can initially slow down the reaction but may desorb from the catalyst surface, leading to an induction period before the reaction proceeds rapidly. nd.edu Such findings underscore that a holistic understanding of the catalyst-ligand-reactant system is necessary to interpret and control the reaction kinetics. nd.edu

Catalytic Effects and Ligand Design in this compound Synthesis

Catalysts are central to the efficient synthesis of aminophenols, and the ligands attached to the metal center play a pivotal role in determining the catalyst's activity and selectivity. derpharmachemica.comderpharmachemica.com Aminophenol-based ligands themselves are of significant interest in catalysis. derpharmachemica.comderpharmachemica.com

In the context of synthesizing this compound via hydrogenation of a nitro-precursor, the catalyst must selectively reduce the nitro group without affecting other functional groups or the aromatic ring. Ligand design is crucial for achieving this. For example, in the synthesis of p-aminophenol from nitrobenzene, the catalyst must suppress the further hydrogenation of the intermediate phenylhydroxylamine to the aniline (B41778) byproduct. rsc.org Atomically precise gold clusters protected by thiol ligands have been shown to be highly selective catalysts for this transformation. rsc.org The steric bulk of the ligands on the cluster surface can inhibit the adsorption of certain intermediates, thereby preventing side reactions and enhancing selectivity for the desired product. rsc.org

Furthermore, the electronic properties of ligands can be tuned. Redox-active ligands, such as those based on o-aminophenol, can participate in the catalytic cycle by storing and releasing electrons. derpharmachemica.com This "cooperation" between the ligand and the metal center can enable unique reaction pathways and enhance catalytic efficiency. derpharmachemica.com The design of multifunctional ligands that can interact with the substrate through secondary interactions, such as hydrogen bonding, can also steer the reaction towards a specific outcome. derpharmachemica.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₁NO₂ |

| 2-Aminophenol (B121084) | C₆H₇NO |

| 4-Aminophenol | C₆H₇NO |

| Acetic Anhydride | C₄H₆O₃ |

| Alcohols | R-OH |

| Aldehydes | R-CHO |

| Amines | R-NH₂ |

| Aniline | C₆H₇N |

| Benzoxazole | C₇H₅NO |

| Carboxylic Acids | R-COOH |

| Ethanol | C₂H₆O |

| Hydrogen | H₂ |

| Ibuprofen | C₁₃H₁₈O₂ |

| Ketones | R₂C=O |

| Lithium aluminum hydride | LiAlH₄ |

| Methanol | CH₄O |

| 5-methoxy-2-nitrobenzyl alcohol | C₈H₉NO₄ |

| N-arylhydroxylamines | Ar-NHOH |

| N-alkoxy-2-methylanilines | C₈H₁₁NO |

| Nitrobenzene | C₆H₅NO₂ |

| 4-Nitrophenol | C₆H₅NO₃ |

| Phenylhydroxylamine | C₆H₇NO |

| Platinum oxide | PtO₂ |

| Rolipram | C₁₆H₂₁NO₃ |

| Sodium borohydride | NaBH₄ |

| Sodium sulfide | Na₂S |

| Sulfuryl chloride | SO₂Cl₂ |

| Water | H₂O |

| 2-amino-5-thiophenyl-(2-methoxy) acetanilide | C₁₅H₁₆N₂O₂S |

Optimization of Reaction Selectivity and Yield for this compound

Mitigation of Competing Reactions and Regioisomer Formation

A primary challenge in the synthesis of this compound is the chemoselective reduction of both the aromatic nitro group to an amine and the aldehyde group to a primary alcohol. These two reductions must occur without significant competing reactions.

Competing Reactions:

The principal starting material, 5-methoxy-2-nitrobenzaldehyde, possesses two reducible functional groups. A key challenge is to achieve the reduction of both groups. Using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) can typically reduce both aldehydes and nitro groups. However, with catalytic hydrogenation, the reaction can proceed in a stepwise manner. The reduction of the nitro group is often kinetically favored over the reduction of the aldehyde under certain catalytic conditions.

Intermediates in the reduction of the nitro group, such as nitroso and hydroxylamine species, can also lead to side reactions. For instance, the condensation of a nitroso intermediate with a hydroxylamine intermediate can form an azoxy compound, which can be further reduced to azo and hydrazo compounds. nih.govwikipedia.org These condensation reactions compete with the desired reduction to the amine, thereby lowering the yield of the final product.

Regioisomer Formation:

Regioisomer formation is a concern primarily when dealing with starting materials that have multiple, similarly reactive nitro groups or when there is a possibility of substituent migration under harsh reaction conditions. For the standard precursor, 5-methoxy-2-nitrobenzaldehyde, the positions of the functional groups are fixed, making the formation of regioisomers of this compound itself less of a primary concern.

However, the principles of regioselectivity are crucial when considering alternative synthetic routes or potential impurities from the synthesis of the starting material. In the reduction of dinitro or trinitro compounds, the least sterically hindered nitro group is often preferentially reduced. researchgate.net Conversely, in dinitro- or trinitrophenols and their ethers, a nitro group positioned ortho to the hydroxyl or alkoxy group is often preferentially reduced, an effect that could be relevant in related syntheses. echemi.com

Strategies for Minimizing Byproduct Formation in this compound Synthesis

Minimizing byproduct formation is paramount for achieving a high yield and purity of this compound. Strategies generally focus on the choice of catalyst, solvent, and reaction conditions to favor the desired reduction pathway.

Catalyst Selection:

The choice of catalyst is critical for controlling chemoselectivity. Catalytic hydrogenation is a common method, and different metal catalysts exhibit different selectivities. wikipedia.org

Raney Nickel: Often used for the reduction of nitro compounds. It is effective but can sometimes lead to over-reduction or other side reactions if not carefully controlled. wikipedia.org

Palladium on Carbon (Pd/C): A versatile catalyst that can be highly effective for nitro group reduction. The selectivity can be tuned by modifying the catalyst support and using additives. rsc.org

Platinum(IV) Oxide (PtO₂): Another effective catalyst for hydrogenation. wikipedia.org

Rhodium on Carbon: Can be used for the reduction of aryl hydroxylamines, which are intermediates in nitro group reduction.

The synergistic effect of acidic and basic sites on some catalysts can enhance the activation of hydrogen, leading to smoother reductions under mild conditions and inhibiting the formation of byproducts. rsc.org

Reaction Conditions:

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and selectivity. Protic solvents like ethanol are commonly used. jsynthchem.com

Temperature and Pressure: Mild reaction conditions (lower temperature and pressure) are generally preferred to minimize side reactions and prevent over-reduction. Photocatalytic reduction, for example, offers a method that can proceed under very mild conditions. frontiersin.orgnih.gov

pH Control: In some catalytic hydrogenations, especially of halogenated nitroaromatics, maintaining an acidic or buffered pH can significantly inhibit side reactions like dehalogenation. google.com While the target molecule lacks a halogen, this principle demonstrates how pH can be a critical parameter for controlling selectivity.

A summary of common byproducts in the reduction of aromatic nitro compounds is presented in the table below.

| Byproduct Class | Formation Pathway | Mitigation Strategy |

| Nitroso/Hydroxylamine Intermediates | Incomplete reduction of the nitro group. nih.gov | Ensure complete reaction through sufficient reaction time, catalyst loading, or hydrogen pressure. |

| Azo/Azoxy Compounds | Condensation of nitroso and hydroxylamine intermediates. wikipedia.orgrsc.org | Use catalysts and conditions that favor direct reduction to the amine and minimize the lifetime of intermediates. |

| Over-reduction Products | Reduction of the aromatic ring under harsh conditions. | Employ milder reaction conditions (temperature, pressure) and selective catalysts. |

| Products from Competing Reactions | e.g., Dehalogenation in halo-substituted nitroarenes. google.com | Use of specific catalyst inhibitors (e.g., sulfided catalysts) or control of pH. |

Reactivity Studies and Derivatization of 2 Amino 5 Methoxyphenyl Methanol

Reactions Involving the Amino Group

The amino group in (2-Amino-5-methoxyphenyl)methanol is a nucleophilic center and can participate in a variety of reactions typical of primary aromatic amines.

Acylation and Sulfonylation Reactions

The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Given the presence of a hydroxyl group, chemoselectivity is an important consideration. Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for selective N-acylation under controlled conditions. For instance, the reaction of anilines with p-toluenesulfonyl chloride can proceed efficiently at room temperature, often without the need for a catalyst or solvent, highlighting the high reactivity of the amino group. semanticscholar.org In molecules containing both amino and hydroxyl groups, sulfonylation tends to occur preferentially at the amino group, leaving the hydroxyl group intact. semanticscholar.org

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction | Reagent | Product | Typical Conditions |

| Acylation | 2-Methoxyacetyl chloride | N-(2-(hydroxymethyl)-4-methoxyphenyl)-2-methoxyacetamide | Base (e.g., pyridine), inert solvent |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-(hydroxymethyl)-4-methoxyphenyl)-4-methylbenzenesulfonamide | Optional base (e.g., triethylamine), CH2Cl2 or solvent-free |

Alkylation Reactions and Formation of Secondary Amines

The primary amino group can be alkylated to form secondary and tertiary amines. A prominent method for this transformation is through N-alkylation using alcohols, which is considered a green chemical process as the main byproduct is water. This reaction is often catalyzed by transition metal complexes, such as those based on ruthenium or iridium. researchgate.netnih.gov For instance, N-methylation can be achieved by using methanol (B129727) as the methylating agent in the presence of a suitable catalyst and a base like potassium tert-butoxide at elevated temperatures. nih.gov These methods offer high yields for the selective synthesis of mono-N-alkylated aromatic amines. rsc.org

Table 2: Catalytic N-Alkylation with Alcohols

| Alkylating Agent | Catalyst System | Product | Typical Conditions |

| Methanol | NHC-Ru(II) Complex / KOtBu | (2-(Methylamino)-5-methoxyphenyl)methanol | Refluxing methanol, 24-48h |

| Ethanol (B145695) | [Ru]-based catalyst / KOtBu | (2-(Ethylamino)-5-methoxyphenyl)methanol | Refluxing ethanol, 48h |

| Benzyl (B1604629) alcohol | NHC-Ir(III) Complex / KOtBu | (2-(Benzylamino)-5-methoxyphenyl)methanol | 120 °C, 24h |

Formation of Schiff Bases and Subsequent Transformations

This compound, as a primary amine, can react with aldehydes and ketones in a condensation reaction to form Schiff bases (or imines). This reaction typically involves heating the reactants in a suitable solvent, such as methanol or ethanol, often with catalytic amounts of acid. The resulting Schiff bases are characterized by the presence of a C=N double bond (azomethine group). These compounds are valuable intermediates in organic synthesis and can be used as ligands for the formation of metal complexes. researchgate.net For example, condensation with salicylaldehyde would yield a Schiff base that can act as a bidentate or tridentate ligand. researchgate.net

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5°C). scialert.net The resulting diazonium salt is a highly reactive intermediate that can undergo various subsequent reactions. A common application is in azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (a coupling component), such as a phenol or another aniline (B41778), to form an azo compound. researchgate.net These azo compounds are often highly colored and are used as dyes. scialert.net

Reactions Involving the Hydroxyl Group

The primary benzylic hydroxyl group in this compound exhibits reactivity typical of alcohols, allowing for the formation of esters and ethers.

Esterification and Etherification Reactions

The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The direct esterification with a carboxylic acid is typically catalyzed by a strong acid. The hydroxyl group can also be converted into an ether. Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. masterorganicchemistry.com Furthermore, chemoselective etherification of benzylic alcohols in the presence of other functional groups is possible. One efficient method involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol, which selectively converts benzylic alcohols into their corresponding methyl or ethyl ethers. organic-chemistry.orgresearchgate.net This selectivity is particularly useful for a multifunctional molecule like this compound.

Table 3: Representative Esterification and Etherification Reactions

| Reaction | Reagent(s) | Product | Typical Conditions |

| Esterification | Acetic anhydride, Acid catalyst | (2-amino-5-methoxyphenyl)methyl acetate | Heat |

| Etherification | Benzyl bromide, Base (e.g., NaH) | 2-((benzyloxy)methyl)-4-methoxyaniline | Anhydrous solvent (e.g., THF) |

| Methyl Etherification | TCT, DMSO, Methanol | 2-(methoxymethyl)-4-methoxyaniline | Room temperature |

Oxidation Pathways of the Methanol Moiety

The primary alcohol group of this compound can be selectively oxidized to yield either the corresponding aldehyde, 2-amino-5-methoxybenzaldehyde, or the carboxylic acid, 2-amino-5-methoxybenzoic acid. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and prevent unwanted side reactions involving the sensitive amino group.

Mild, chemoselective oxidation methods are preferred to avoid the over-oxidation or polymerization that can occur with strong oxidizing agents. A notable system for the selective oxidation of 2-aminobenzyl alcohols to their corresponding aldehydes utilizes a copper(I) iodide/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst with molecular oxygen as the terminal oxidant. nih.gov This method operates under mild conditions, typically at room temperature, and is tolerant of the amino group. nih.gov The reaction proceeds smoothly with electron-rich aminobenzyl alcohols, affording the aldehyde in excellent yields. nih.gov

For the further oxidation of the aldehyde to the carboxylic acid, or for the direct conversion of the alcohol, stronger oxidizing agents or different catalytic systems are required. One kinetic study on the oxidation of ortho-aminobenzyl alcohol employed potassium persulphate as the oxidant, activated by a silver(I) catalyst, to achieve this transformation. rasayanjournal.co.in

The two primary oxidation products are themselves valuable synthetic intermediates.

| Starting Material | Reaction | Typical Reagents | Product |

|---|---|---|---|

| This compound | Partial Oxidation | CuI/TEMPO, O₂ | 2-Amino-5-methoxybenzaldehyde |

| This compound | Full Oxidation | K₂S₂O₈, Ag(I) catalyst | 2-Amino-5-methoxybenzoic acid |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of two strong electron-donating groups: the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. Both are ortho-, para-directing substituents. The interplay of their directing effects governs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)

The high electron density of the aromatic ring makes it susceptible to electrophilic attack. However, the very features that activate the ring also present challenges. Strong oxidizing conditions, often employed in nitration and halogenation, can lead to degradation of the starting material or the formation of polymeric byproducts.

For nitration , direct treatment with concentrated nitric and sulfuric acids is generally too harsh for highly activated systems like anilines. Milder nitrating agents or protection of the amino group (e.g., by acylation to form an amide) are typically required to achieve controlled substitution and prevent oxidation.

For halogenation (e.g., bromination or chlorination), the reaction can often proceed without a Lewis acid catalyst due to the high activation of the ring. Careful control of stoichiometry and reaction temperature is necessary to prevent polyhalogenation.

The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents. The powerful activating and directing effect of the amino group typically dominates, favoring substitution at the ortho and para positions relative to it.

Nucleophilic Aromatic Substitution Reactions

Standard nucleophilic aromatic substitution (SNAr) reactions, which require an electron-deficient aromatic ring and a good leaving group, are generally not feasible on the electron-rich ring of this compound. nih.govresearchgate.net However, the primary amino group provides a synthetic handle to facilitate nucleophilic substitution through the formation of a diazonium salt.

This transformation, known as the Sandmeyer reaction , involves a two-step process:

Diazotization : The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form a highly reactive arenediazonium salt.

Nucleophilic Displacement : The diazonium group (-N₂⁺) is an excellent leaving group (releasing dinitrogen gas) and can be displaced by a wide variety of nucleophiles, often with the aid of a copper(I) catalyst. organic-chemistry.orgnih.gov

This methodology allows for the introduction of nucleophiles that are otherwise difficult to incorporate directly onto the aromatic ring.

| Desired Product | Reagents for Displacement Step | Catalyst |

|---|---|---|

| Aryl Chloride | HCl | Copper(I) Chloride (CuCl) |

| Aryl Bromide | HBr | Copper(I) Bromide (CuBr) |

| Aryl Iodide | Potassium Iodide (KI) | None required |

| Aryl Cyanide (Nitrile) | Potassium Cyanide (KCN) | Copper(I) Cyanide (CuCN) |

| Phenol | H₂O | Heat |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govtcichemicals.com To utilize this compound in these reactions, it must first be converted into a suitable substrate, typically an aryl halide or triflate. Aryl halides can be synthesized from the parent compound via the Sandmeyer reaction as described above. Once halogenated, the resulting derivative can participate in a variety of coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an aryl halide. libretexts.orgrsc.org It is a versatile method for forming biaryl structures or connecting the aromatic ring to alkyl or vinyl groups.

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a means to introduce vinyl groups onto the aromatic ring. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov

Sonogashira Coupling : This reaction couples an aryl halide with a terminal alkyne, enabling the synthesis of aryl-alkyne structures. organic-chemistry.orgwikipedia.orgntu.edu.tw It typically requires both palladium and copper co-catalysts.

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgrug.nlresearchgate.net This allows for the synthesis of diarylamines or N-alkylated anilines from the halogenated derivative.

Synthesis of Complex Organic Molecules from this compound

The bifunctional nature of this compound makes it an excellent starting material for the construction of more complex molecular architectures, particularly heterocyclic compounds.

Utilization in Heterocyclic Compound Synthesis (e.g., Thiazolidinones, Pyrimidines)

Thiazolidinones are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen. A common synthetic route to 4-thiazolidinones is the one-pot, three-component condensation of an amine, an aldehyde, and thioglycolic acid. orientjchem.orgresearchgate.netchemmethod.comnih.gov

This compound can be utilized in this synthesis through a two-step process:

Oxidation : The methanol moiety is first oxidized to the corresponding aldehyde, 2-amino-5-methoxybenzaldehyde, as described in section 3.2.2.

Cyclocondensation : The resulting amino-aldehyde can then be reacted with a primary amine (or used as the amine component itself if reacted with a different aldehyde) and thioglycolic acid. For instance, reacting 2-amino-5-methoxybenzaldehyde with an external amine forms a Schiff base (imine) intermediate, which then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring.

Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms. The most widely used method for constructing the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (like urea, thiourea, or guanidine) with a 1,3-dielectrophilic three-carbon unit (such as a 1,3-dicarbonyl compound or its synthetic equivalent). bu.edu.egorganic-chemistry.orggoogle.comnih.gov

To synthesize a pyrimidine derivative from this compound, the molecule would need to be elaborated into a suitable three-carbon precursor. For example, the aromatic ring and its substituents could be attached to a β-dicarbonyl moiety, which could then be cyclized with guanidine to form a 2-aminopyrimidine ring bearing the (2-amino-5-methoxyphenyl) substituent.

Development of Fluorescent Probes and Sensors Utilizing this compound Derivatives

Derivatives of this compound hold significant promise in the development of fluorescent probes and sensors for the detection of various analytes, particularly metal ions. A key strategy in designing these sensors involves the synthesis of Schiff base derivatives. Schiff bases, formed by the condensation reaction between a primary amine and an aldehyde or ketone, often exhibit unique photophysical properties that can be modulated by the presence of specific analytes.

The core structure of this compound provides a versatile platform for creating such sensors. The amino group can be readily reacted with a variety of aldehyde-containing molecules to introduce different functionalities and tailor the sensor's selectivity and sensitivity. The resulting imine (-C=N-) linkage in the Schiff base is often crucial for the fluorescence signaling mechanism.

Schiff Base Derivatives as Chemosensors:

A common approach involves the design of "turn-on" or "turn-off" fluorescent sensors. In these systems, the binding of a target analyte to the Schiff base ligand induces a significant change in its fluorescence intensity. This change can be attributed to several mechanisms, including:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the molecule may be quenched through a PET process. Upon binding the analyte, this process can be inhibited, leading to a "turn-on" of fluorescence.

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the Schiff base can form a rigid complex, which restricts intramolecular rotation and reduces non-radiative decay pathways, thereby enhancing the fluorescence quantum yield.

Intramolecular Charge Transfer (ICT): The electronic properties of the molecule can be altered upon analyte binding, leading to a shift in the emission wavelength or a change in fluorescence intensity.

An illustrative example, while not directly using this compound but a closely related analogue, is the synthesis of a Schiff base from 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol for the selective detection of Mg²⁺ ions. In this case, the Schiff base exhibited a noticeable color change and a significant increase in fluorescence emission intensity upon binding with Mg²⁺, demonstrating a 1:1 stoichiometric complex formation. This highlights the potential of aminophenyl derivatives in sensor applications.

The general synthetic route for preparing such Schiff base sensors from this compound would involve the reaction with a suitable aldehyde, often one containing a fluorophore or another functional group to aid in the sensing mechanism.

| Reactant 1 | Reactant 2 (Aldehyde) | Resulting Derivative Class | Potential Application |

| This compound | Salicylaldehyde and its derivatives | Schiff Base | Fluorescent sensor for metal ions |

| This compound | Naphthaldehyde and its derivatives | Schiff Base | Fluorescent probe with enhanced sensitivity |

| This compound | Anthracenecarboxaldehyde | Schiff Base | Ratiometric fluorescent sensor |

This table is illustrative of the potential synthetic pathways and applications based on established principles of fluorescent sensor design.

Further research into the derivatization of this compound is anticipated to yield a new generation of selective and sensitive fluorescent probes for a wide range of applications in environmental monitoring, biological imaging, and clinical diagnostics.

Preparation of Advanced Materials and Specialty Chemicals

This compound serves as a valuable and versatile building block in organic synthesis for the preparation of a variety of advanced materials and specialty chemicals. Its bifunctional nature, possessing both an amino and a hydroxyl group on a substituted benzene (B151609) ring, allows for its participation in a wide array of chemical transformations to construct complex molecular architectures, particularly heterocyclic compounds.

Synthesis of Quinazoline (B50416) Derivatives:

One of the most significant applications of this compound and its congeners is in the synthesis of quinazolines. The quinazoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and functional materials. Various synthetic strategies have been developed to construct the quinazoline ring system using 2-aminoaryl methanols as key precursors.

A prevalent method is the transition-metal-catalyzed dehydrogenative annulation. In this approach, this compound can be reacted with primary amides or nitriles in the presence of a suitable catalyst, such as those based on manganese, iron, or copper. These reactions often proceed through an "acceptorless dehydrogenative coupling" (ADC) mechanism, which is highly atom-economical as it typically produces hydrogen gas and water as the only byproducts.

The general reaction scheme involves the in-situ oxidation of the hydroxymethyl group of this compound to an aldehyde, which then undergoes condensation with the amide or nitrile, followed by cyclization and aromatization to yield the quinazoline derivative.

| Reactants | Catalyst/Conditions | Product Class | Significance |

| This compound, Primary Amides | Mn(I) or Fe(II) catalysts, high temperature | 2-Substituted Quinazolines | Access to a wide range of functionalized quinazolines for medicinal and materials science applications. |

| This compound, Aldehydes | Copper catalyst with an oxidant | 2-Substituted Quinazolines | A convenient and practical method for synthesizing quinazoline derivatives. organic-chemistry.org |

| This compound, Nitriles | CsOH-mediated, aerobic oxidation | 2-Substituted Quinazolines | An atom-efficient and environmentally friendly approach using air as the oxidant. rsc.org |

This table summarizes various synthetic routes to quinazolines from 2-aminoaryl methanols.

Synthesis of Benzoxazole Derivatives:

The synthesis of benzoxazoles, another important class of heterocyclic compounds with applications in pharmaceuticals and as photoluminescent materials, can also be approached using derivatives of this compound. The classical synthesis of the benzoxazole core involves the cyclization of an ortho-aminophenol derivative with a one-carbon synthon, such as an aldehyde, carboxylic acid, or β-diketone.

While this compound itself is not an ortho-aminophenol, it can be chemically modified to serve as a precursor. For instance, the hydroxyl group could be introduced at the ortho position through various synthetic transformations. Alternatively, the existing functional groups can be utilized in novel cyclization strategies. The development of metal-free and environmentally friendly methods for benzoxazole synthesis is an active area of research, with approaches utilizing imidazolium chloride as a promoter or employing ultrasound irradiation to drive the reaction.

The versatility of this compound as a synthetic intermediate underscores its importance in the preparation of a diverse range of specialty chemicals and advanced materials with tailored properties for various technological applications.

Advanced Analytical Techniques and Characterization of 2 Amino 5 Methoxyphenyl Methanol and Its Derivatives

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of (2-Amino-5-methoxyphenyl)methanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for verifying the functional groups and determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 4-Methoxybenzyl alcohol, the protons of the methoxy (B1213986) group (–OCH₃) typically appear as a singlet around 3.80 ppm. The methylene protons (–CH₂OH) also present as a singlet at approximately 4.59 ppm, while the aromatic protons show signals in the range of 6.87–7.28 ppm rsc.org. For this compound, the presence of the amino group (–NH₂) would introduce a broad singlet, and the substitution pattern on the aromatic ring would lead to a distinct splitting pattern for the aromatic protons, allowing for unambiguous assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar structure, (2-methoxyphenyl)methanol, the carbon of the methoxy group (–OCH₃) resonates at approximately 55.6 ppm, and the methylene carbon (–CH₂OH) appears around 61.9 ppm. The aromatic carbons exhibit signals in the region of 110.6–157.9 ppm rsc.org. The specific chemical shifts of the aromatic carbons in this compound would be influenced by the positions of the amino, methoxy, and methanol (B129727) substituents, providing key structural information.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| -OCH₃ | ~3.8 | ~55-56 |

| -CH₂OH | ~4.6 | ~61-62 |

| Aromatic C-H | ~6.5-7.3 | ~110-150 |

| -NH₂ | Broad, variable | N/A |

| Aromatic C-N | N/A | ~140-150 |

| Aromatic C-O | N/A | ~150-160 |

| Aromatic C-C | N/A | ~110-130 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

The N–H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300–3500 cm⁻¹. The O–H stretching vibration of the hydroxyl group is expected to be a broad band around 3200–3600 cm⁻¹. The C–H stretching of the aromatic ring is observed just above 3000 cm⁻¹, while the aliphatic C–H stretching of the methoxy and methylene groups appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450–1600 cm⁻¹ region. The C–O stretching vibrations for the ether and alcohol functionalities would be present in the 1000–1300 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| -NH₂ (Amine) | N–H Stretch | 3300–3500 (two bands) |

| -OH (Alcohol) | O–H Stretch | 3200–3600 (broad) |

| Aromatic C-H | C–H Stretch | 3000–3100 |

| Aliphatic C-H (-OCH₃, -CH₂OH) | C–H Stretch | 2850–3000 |

| Aromatic C=C | C=C Stretch | 1450–1600 |

| C-O (Ether and Alcohol) | C–O Stretch | 1000–1300 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

The molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight (153.18 g/mol ). In positive ion mode, the protonated molecule [M+H]⁺ would be detected at m/z 154.08626 uni.lu.

Common fragmentation pathways for benzyl (B1604629) alcohols often involve the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. For this compound, characteristic fragments would likely arise from the cleavage of the C-C bond adjacent to the oxygen atom of the alcohol (alpha-cleavage), leading to the loss of CH₂OH. Cleavage of the methoxy group could also occur. The fragmentation pattern provides a fingerprint that helps to confirm the structure of the molecule.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 153.07898 | Molecular Ion uni.lu |

| [M+H]⁺ | 154.08626 | Protonated Molecule uni.lu |

| [M+Na]⁺ | 176.06820 | Sodium Adduct uni.lu |

| [M-H]⁻ | 152.07170 | Deprotonated Molecule uni.lu |

| [M+H-H₂O]⁺ | 136.07624 | Loss of Water uni.lu |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λmax) are characteristic of the electronic structure of the compound. For aromatic compounds like this compound, π → π* transitions are typically observed.

The position and intensity of the absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the ground or excited state, leading to a shift in the absorption maximum. For aminophenol derivatives, a bathochromic (red) shift is often observed with increasing solvent polarity. For instance, the λmax of a similar compound, 2-aminophenol (B121084), is observed at different wavelengths in methanol versus DMSO.

| Solvent | Expected λmax (nm) | Effect |

| Hexane (Non-polar) | Shorter wavelength | Minimal solvent interaction |

| Dichloromethane (Polar aprotic) | Intermediate wavelength | Moderate solvent interaction |

| Methanol (Polar protic) | Longer wavelength | Hydrogen bonding and dipole interactions |

| DMSO (Polar aprotic) | Longer wavelength | Strong dipole interactions |

Chromatographic Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of this compound and to detect any potential degradation products. A Photodiode Array (PDA) detector allows for the acquisition of UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment.

A typical HPLC method for a related compound, 2-amino-5-nitrophenol, utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution profile is optimized to achieve good separation of the main compound from any impurities. The retention time of the main peak is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to the concentration, allowing for quantification of purity. The detection wavelength is typically set at the λmax of the compound to ensure maximum sensitivity.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | Set at λmax of the compound |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. wjpls.org However, compounds like this compound, which possess polar functional groups (-NH2 and -OH), are typically non-volatile. To make them suitable for GC-MS analysis, a chemical derivatization step is necessary to convert them into more volatile and thermally stable derivatives. mdpi.com

The primary goal of derivatization is to block the polar functional groups, thereby reducing intermolecular hydrogen bonding and increasing the compound's volatility. Common derivatization strategies for amines and alcohols include silylation and acylation.

Silylation: This is a widely used method where an active proton in the -OH or -NH2 group is replaced by a trimethylsilyl (TMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS-derivatives are significantly more volatile and produce characteristic mass spectra that aid in structural confirmation. researchgate.net

Acylation: This process involves the introduction of an acyl group, often using reagents like trifluoroacetic anhydride (TFAA). This method also effectively increases volatility for GC analysis.

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the different components of the sample based on their boiling points and interaction with the stationary phase of the GC column. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This spectrum acts as a "molecular fingerprint," allowing for definitive identification by comparison with spectral libraries. wjpls.org The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the derivatized this compound. mdpi.com

Crystallographic and Structural Elucidation

Understanding the three-dimensional arrangement of atoms and molecules is fundamental to predicting the physical and chemical properties of a compound. Crystallographic techniques provide unparalleled insight into the solid-state structure of this compound.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, it is possible to calculate the electron density map of the crystal and, from that, determine the exact positions of each atom in the molecule and the arrangement of the molecules within the crystal lattice. iucr.orgiucr.org

The data obtained from an SC-XRD experiment allows for the precise determination of:

Molecular Geometry: Bond lengths, bond angles, and torsion angles that define the conformation of the molecule.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The size and shape of the repeating unit of the crystal structure.

Intermolecular Interactions: The nature of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal packing. iucr.orgiucr.org

For a related compound, (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate, SC-XRD analysis revealed key structural features such as the dihedral angles between the different rings and the geometry of hydrogen bonds linking the molecules in the crystal. iucr.orgiucr.org A similar analysis of this compound would provide a complete and unambiguous picture of its solid-state conformation and packing.

Table 1: Representative Crystallographic Data Obtainable from SC-XRD

| Parameter | Example Data |

|---|---|

| Chemical Formula | C8H11NO2 |

| Formula Weight | 153.18 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.456(2) |

| c (Å) | 14.789(6) |

| β (°) | 109.34(1) |

| Volume (ų) | 770.1(5) |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.05 |

While SC-XRD provides the geometric framework, Hirshfeld surface analysis offers a powerful graphical method to visualize and quantify the various intermolecular interactions within the crystal lattice. nih.govmdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. mdpi.com

By mapping different properties onto this surface, one can gain detailed insights into the nature and relative importance of intermolecular contacts.

dnorm Surface: This property is mapped onto the Hirshfeld surface to identify key intermolecular contacts. It combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. Red spots on the dnorm map indicate close intermolecular contacts, which are typically hydrogen bonds, while blue regions represent weaker or longer contacts. iucr.org

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal by plotting di against de. Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the plot, allowing for the deconvolution of the Hirshfeld surface into the percentage contributions from each type of contact. nih.gov

For example, in the crystal structure of a related aminophenyl compound, Hirshfeld analysis revealed that the most significant contributions to crystal packing came from H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions. iucr.org This type of analysis for this compound would quantify the roles of the amino, hydroxyl, and methoxy groups in directing the crystal packing through hydrogen bonding and other van der Waals forces. nih.goviucr.org

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.0% |

| O···H / H···O | 30.5% |

| C···H / H···C | 18.2% |

| N···H / H···N | 5.1% |

| C···C | 1.2% |

Note: This table contains hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

Advanced Analytical Method Development and Validation

The ability to reliably detect and quantify a compound is essential for quality control and research. This requires the development and validation of robust analytical methods.

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the concentration of an active ingredient without interference from its degradation products, process impurities, or other components in the sample matrix. questjournals.org The development of such a method is a regulatory requirement in the pharmaceutical industry to ensure the safety and efficacy of a drug product over its shelf life. chromatographyonline.com

The development process for a stability-indicating method for this compound, typically using High-Performance Liquid Chromatography (HPLC), involves the following key steps: chromatographyonline.com

Forced Degradation Studies: The compound is intentionally subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. questjournals.org This is done to generate potential degradation products.

Method Optimization: Chromatographic conditions (e.g., column type, mobile phase composition, gradient, flow rate, detection wavelength) are systematically adjusted to achieve adequate separation between the parent compound and all degradation products. chromatographyonline.com A photodiode array (PDA) detector is often used to check for peak purity and ensure that each chromatographic peak corresponds to a single component.

Method Validation: The optimized method is then rigorously validated according to International Council for Harmonisation (ICH) guidelines. Validation ensures the method is reliable and suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

For research applications, such as pharmacokinetic studies or reaction monitoring, validated quantification methodologies are essential. HPLC with UV detection is a common and robust technique for this purpose. nih.gov

The development of a quantitative HPLC method for this compound would follow a structured approach similar to that for stability-indicating methods, but with a focus on performance in a specific matrix (e.g., biological fluid, reaction mixture).

A study on the quantification of a similar compound, 2-amino-5-nitrophenol, in biological matrices provides a relevant example of the validation process. nih.gov The method demonstrated good linearity, accuracy, and precision. nih.gov A similar validation for this compound would involve preparing calibration standards and quality control samples at different concentrations and analyzing them to confirm the method's performance.

Table 3: Typical Validation Parameters for a Quantitative HPLC Method

| Validation Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 85-115% | 93.1–110.2% nih.gov |

| Precision (% RSD) | ≤ 15% | 1.1–8.1% nih.gov |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL nih.gov |

Note: Example results are based on a validated method for a structurally related compound, 2-amino-5-nitrophenol, as reported in the literature. nih.gov

Computational Chemistry and Theoretical Studies of 2 Amino 5 Methoxyphenyl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For (2-Amino-5-methoxyphenyl)methanol, DFT studies offer a detailed understanding of its fundamental properties.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), are employed to find the minimum energy conformation. mdpi.com These calculations provide precise bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. mdpi.com

The electronic structure of the molecule, including the distribution of electron density and the nature of its chemical bonds, is also elucidated through these calculations. The presence of the amino (-NH2), methoxy (B1213986) (-OCH3), and hydroxyl (-CH2OH) functional groups on the phenyl ring significantly influences the electronic environment of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a larger gap indicates greater stability. researchgate.net For molecules with multiple functional groups like this compound, the HOMO and LUMO are often localized over specific parts of the molecule, indicating the likely sites for electrophilic and nucleophilic attack. The analysis of the HOMO-LUMO gap helps in predicting how the molecule will interact with other chemical species. irjweb.com

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to represent different potential values.

Typically, regions of negative potential (often colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (usually colored blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy and hydroxyl groups and the nitrogen atom of the amino group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis)